BenchChemオンラインストアへようこそ!

Anabasine dihydrochloride

Nicotinic receptor binding Neuropharmacology Radioligand displacement

Anabasine dihydrochloride (CAS 31945-06-9) is the (S)-enantiomer dihydrochloride salt with enhanced aqueous solubility over the free base. It exhibits reversed nAChR subtype selectivity versus nicotine—full α7 agonism with weaker α4β2 affinity (Ki 38 nM)—critical for dissecting receptor pharmacology where generic nicotinic agonists fail. Validated as an LC-MS/MS biomarker (LOQ 0.2 ng/mL; NHANES) that unambiguously distinguishes active tobacco use from NRT compliance, unlike cotinine. Well-characterized enantiomer-specific toxicity (S-anabasine LD50 16 mg/kg vs R- 11 mg/kg) and non-reinforcing behavioral profile enable clean experimental designs. Procure the characterized salt form for reproducible nAChR research, biomonitoring, or neurotoxicology.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.15
CAS No. 31945-06-9
Cat. No. B3028771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnabasine dihydrochloride
CAS31945-06-9
Molecular FormulaC10H16Cl2N2
Molecular Weight235.15
Structural Identifiers
SMILESC1CCNC(C1)C2=CN=CC=C2.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1
InChIKeyYVAXNODSVITPGV-XRIOVQLTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anabasine Dihydrochloride CAS 31945-06-9: A Nicotinic Receptor Agonist for Pharmacological Research and Analytical Quantification


Anabasine dihydrochloride (CAS 31945-06-9) is the dihydrochloride salt form of (S)-anabasine, a pyridine-piperidine alkaloid found as a minor component in tobacco (Nicotiana spp.) and certain medicinal plants. The compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), binding to the α4β2 subtype with a Ki of 38 nM and stimulating human fetal muscle-type nAChRs with an EC50 of 0.7 μM [1]. Anabasine dihydrochloride is utilized extensively in neuropharmacology research, nicotinic receptor characterization studies, and as a certified analytical standard for quantifying tobacco alkaloids in biological matrices via LC-MS/MS or GC/MS methodologies [2]. The dihydrochloride salt form (MW 235.15) offers enhanced aqueous solubility compared to the free base (MW 162.12), facilitating solution preparation for in vitro assays and analytical method development [3].

Why Anabasine Dihydrochloride Cannot Be Substituted with Nicotine, Anabaseine, or Other Minor Tobacco Alkaloids


Generic substitution among nicotinic alkaloids is precluded by substantial subtype-selective pharmacological profiles and differential analytical behavior. Anabasine dihydrochloride exhibits distinct receptor selectivity patterns: while nicotine is a strong partial agonist at α4β2 nAChRs and a weak partial agonist at α7 nAChRs, anabasine displays a reversed profile with stronger relative efficacy at α7 versus α4β2 receptors [1]. Furthermore, anabasine is approximately 3-fold less toxic than its structural analog anabaseine (LD50 16 mg/kg vs. 0.58 mg/kg in mice), and the enantiomers of anabasine themselves differ in both receptor potency and toxicity (R-anabasine: LD50 11 mg/kg; S-anabasine: LD50 16 mg/kg) [2]. In analytical applications, anabasine dihydrochloride provides critical differentiation as a biomarker: it is present in tobacco but absent from nicotine replacement therapy (NRT) products, enabling unambiguous verification of tobacco abstinence during NRT [3]. These pharmacological and analytical distinctions render simple class-level interchange invalid for research requiring precise receptor pharmacology or accurate biomonitoring.

Quantitative Differentiation of Anabasine Dihydrochloride: Comparator-Based Evidence for Scientific Selection


Lower Cytisine-Displacing IC50 Confirms α4β2 nAChR Binding Affinity Ranking Relative to Anabaseine Analogs

In competitive radioligand binding assays using 1 nM [3H]cytisine to probe α4β2 nicotinic receptors in rat brain membranes, anabasine displaced binding with an IC50 of 270 nM. This places anabasine at a defined position in the potency ranking: anabaseine (70 nM) > DMAB (140 nM) = DMXB (150 nM) > anabasine (270 nM) > DMAC (420 nM) [1]. The nearly 4-fold lower affinity of anabasine compared to anabaseine and its 2-fold higher affinity relative to DMAC establish its intermediate binding profile within this structural class.

Nicotinic receptor binding Neuropharmacology Radioligand displacement

Reduced Dopamine Release Potency Compared to Nicotine and Nornicotine in Striatal Slices

In superfused rat striatal slices preloaded with [3H]dopamine, S(-)-anabasine stimulated fractional 3H release with an EC50 of 19.3 ± 3.2 μM. This potency was significantly lower than that of S(-)-nicotine (EC50 = 3.0 ± 2.2 μM) and (±)-nornicotine (EC50 = 6.7 ± 2.1 μM), and comparable to anabaseine (15.4 ± 6.1 μM) and S(-)-N-methylanabasine (16.3 ± 4.7 μM) [1]. The rank order of potency for dopamine release was: nicotine > nornicotine > anabaseine ≈ N-methylanabasine ≈ anabasine.

Dopamine release Striatal neurochemistry Nicotinic agonist potency

Enantiomer-Dependent Toxicity and Receptor Potency Distinguishes S-Anabasine from R-Anabasine and Anabaseine

In mouse bioassays, the intravenous LD50 of the S-anabasine-enriched fraction (the naturally predominant enantiomer present in anabasine dihydrochloride) was 16 ± 1.0 mg/kg, compared to 11 ± 1.0 mg/kg for the R-anabasine-enriched fraction. Anabaseine exhibited substantially greater toxicity with an LD50 of 0.58 ± 0.05 mg/kg, representing 27-fold and 18-fold higher toxicity than S-anabasine and R-anabasine, respectively [1]. On human fetal nicotinic neuromuscular receptors, the relative agonistic potency followed the same rank order: anabaseine >> R-anabasine > S-anabasine [1].

Enantioselective pharmacology Toxicology Neuromuscular nAChR

Subtype-Selective nAChR Activation Profile at α7 and α4β2 Receptors Relative to Nicotine and Anabaseine

In Xenopus oocyte expression studies, the rank order of agonist potency at homomeric α7 nAChRs was anabaseine > anabasine > nicotine. At α7 receptors, anabasine generated maximum currents equivalent to acetylcholine, whereas nicotine produced only ~65% of the maximum acetylcholine response [1]. Conversely, at α4β2 nAChRs, both anabaseine and anabasine displayed substantially lower affinity and apparent efficacy than nicotine. On sympathetic (PC12) nAChRs, anabasine was nearly equipotent with nicotine and anabaseine; however, parasympathetic (myenteric plexus) receptors showed reduced sensitivity to anabasine compared to anabaseine and nicotine [1].

nAChR subtype selectivity Oocyte electrophysiology Receptor pharmacology

Validated LC-MS/MS LOQ of 0.2 ng/mL with >2500-fold Nicotine Discrimination Enables Tobacco Use Biomonitoring

A validated high-throughput 96-well plate capillary LC-tandem mass spectrometry method achieved a limit of quantitation (LOQ) of 0.2 ng/mL for anabasine in human urine [1]. Critically, this method maintained quantitative accuracy for anabasine even when nicotine—which is isobaric with anabasine—was present at concentrations exceeding 2500-fold higher than anabasine [1]. This analytical discrimination is essential because anabasine is present in tobacco smoke but absent from nicotine replacement therapy (NRT) products, enabling verification of smoking abstinence during NRT [2]. In contrast, nicotine and cotinine measurements cannot distinguish between NRT compliance and continued tobacco use.

Analytical chemistry Biomarker quantification LC-MS/MS

Reduced Abuse Liability Demonstrated by Absence of Reinforcing Effects in Intravenous Self-Administration Models

In rat intravenous drug self-administration studies, anabasine exhibited no reinforcing effects, in contrast to both nicotine and nornicotine which maintained self-administration behavior. Rats that reliably self-administered nicotine intravenously did not self-administer anabasine above vehicle control levels [1]. Furthermore, pretreatment with anabasine dose-dependently decreased subsequent nicotine self-administration, suggesting potential attenuation of nicotine's reinforcing properties without possessing intrinsic abuse liability [1]. Additionally, in drug discrimination assays in mice, anabasine (ED50 dose) dose-dependently substituted for a nicotine discriminative stimulus and attenuated nicotine withdrawal symptoms [1].

Behavioral pharmacology Drug self-administration Abuse liability assessment

Primary Application Scenarios for Anabasine Dihydrochloride Based on Quantitative Differentiation Evidence


Tobacco Exposure Biomonitoring and Smoking Cessation Clinical Trial Compliance Verification

Anabasine dihydrochloride serves as an essential certified analytical standard for LC-MS/MS quantification of anabasine in urine as a tobacco-use biomarker. Its validated LOQ of 0.2 ng/mL and ability to be quantified accurately in the presence of >2500-fold excess isobaric nicotine [1] enables unambiguous discrimination between active tobacco use and nicotine replacement therapy (NRT) compliance. This application is documented in NHANES population-level biomonitoring studies, where urinary anabasine concentrations distinguish daily smokers (6.28 ng/mL) from non-daily smokers (1.41 ng/mL) [2]. Unlike cotinine, which elevates with both tobacco use and NRT, anabasine remains below the 2 ng/mL cut-point in NRT-only users, providing definitive abstinence verification [3].

Nicotinic Acetylcholine Receptor Subtype Selectivity and Structure-Activity Relationship Studies

Anabasine dihydrochloride is specifically indicated for nAChR pharmacological studies requiring an agonist with reversed subtype selectivity relative to nicotine. As demonstrated in Xenopus oocyte electrophysiology, anabasine produces full α7 receptor activation (equivalent to acetylcholine efficacy) while nicotine generates only ~65% maximal response; conversely, anabasine exhibits much lower α4β2 affinity than nicotine [1]. This profile, combined with its intermediate α4β2 binding affinity (IC50 = 270 nM in [3H]cytisine displacement assays) relative to anabaseine (70 nM) and DMAC (420 nM) [2], makes anabasine dihydrochloride a critical comparator compound for dissecting α7-mediated versus α4β2-mediated physiological and behavioral responses.

Behavioral Pharmacology Studies of Nicotine Withdrawal and Craving Without Intrinsic Abuse Liability

Anabasine dihydrochloride is uniquely suited for rodent behavioral pharmacology investigations of nicotinic receptor-mediated withdrawal and craving attenuation. In intravenous self-administration models, anabasine shows no reinforcing effects, unlike nicotine and nornicotine which maintain self-administration behavior [1]. Despite lacking abuse liability, anabasine dose-dependently substitutes for a nicotine discriminative stimulus in mice and attenuates nicotine withdrawal symptoms, while pretreatment with anabasine decreases subsequent nicotine self-administration [1]. This dissociation between withdrawal-attenuating effects and reinforcing properties enables cleaner experimental designs for studying tobacco cessation mechanisms.

Comparative Toxicology and Teratogenicity Assessment of Piperidine-Pyridine Alkaloids

The well-characterized enantiomer-specific toxicity profile of anabasine dihydrochloride supports its use as a reference compound in toxicological studies of nicotinic alkaloids. The S-anabasine enantiomer (LD50 = 16 mg/kg, i.v. in mice) is 1.45-fold less toxic than R-anabasine (LD50 = 11 mg/kg) and 27-fold less toxic than anabaseine (LD50 = 0.58 mg/kg) [1]. In fetal neuromuscular nAChR desensitization assays, anabaseine is a more potent desensitizer than anabasine and is predicted to be more teratogenic [2]. This established toxicity hierarchy enables anabasine dihydrochloride to serve as a benchmark for assessing structure-toxicity relationships in developmental neurotoxicology research and livestock teratogen monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anabasine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.